1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione
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Overview
Description
1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione: is a chemical compound with the molecular formula C14H10N2O4 and a molecular weight of 270.24 g/mol . It is known for its distinctive red-brown color and is primarily used as an intermediate in the synthesis of dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione can be synthesized through various methods. One common approach involves the reaction of 1,5-dihydroxyanthraquinone with phenol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs at elevated temperatures, around 150-200°C .
Industrial Production Methods: In industrial settings, the compound is produced using large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes .
Chemical Reactions Analysis
Types of Reactions: 1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form leuco compounds.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of leuco compounds.
Substitution: Formation of substituted anthraquinone derivatives.
Scientific Research Applications
1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various dyes and pigments.
Biology: Investigated for its potential use in biological staining and as a fluorescent marker.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of high-performance dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins . The compound can intercalate into DNA, disrupting its structure and function, which may lead to cell death . Additionally, it can inhibit the activity of certain enzymes, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
- 1,5-Diamino-4,8-dihydroxyanthraquinone
- 1,8-Diamino-4,5-dihydroxyanthraquinone
- 1,5-Diamino-4,8-dihydroxy(p-hydroxyphenyl)anthraquinone
Uniqueness: 1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of specialized dyes and pigments .
Properties
CAS No. |
77900-85-7 |
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Molecular Formula |
C20H14N2O5 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
1,5-diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H14N2O5/c21-10-6-7-11(23)15-14(10)19(25)16-12(24)8-13(18(22)17(16)20(15)26)27-9-4-2-1-3-5-9/h1-8,23-24H,21-22H2 |
InChI Key |
UJUJZCVBECKVGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N |
Origin of Product |
United States |
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